![molecular formula C26H26N6O5 B601584 methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1074365-84-6](/img/structure/B601584.png)
methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A metabolite of Apixaban
Wirkmechanismus
- FXa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for fibrin clot formation .
- This prevents the conversion of prothrombin to thrombin, ultimately inhibiting platelet activation and fibrin clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biologische Aktivität
Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with significant biological activity, particularly as an inhibitor of Factor Xa (fXa). This compound is part of a broader class of pyrazolo[3,4-c]pyridine derivatives that have garnered attention for their potential therapeutic applications in various medical fields.
The primary mechanism of action for this compound involves the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively prevents thrombin generation and subsequent clot formation. This mechanism positions it as a valuable candidate for anticoagulant therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold significantly influence the potency and selectivity of the compound against fXa. The presence of the p-methoxyphenyl group at the P1 position has been identified as crucial for maintaining high binding affinity and oral bioavailability. Additionally, modifications at the C-3 position of the pyrazole ring have shown to enhance inhibitory activity against fXa .
Anticoagulant Activity
The compound has demonstrated exceptional potency with an IC50 value in the low nanomolar range against fXa. In vitro studies indicate that it retains a high degree of selectivity for fXa over other serine proteases such as thrombin .
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
Methyl 1-(4-methoxyphenyl)-7-oxo... | 23 ± 8 | High | Potent fXa inhibitor |
Betrixaban | 8.7 | Moderate | Comparison standard |
Cytotoxicity Studies
In addition to its anticoagulant properties, preliminary cytotoxicity assessments against various cancer cell lines have been conducted. The compound exhibited moderate cytotoxicity against Hep G2 cells (IC50 = 0.0158–71.3 µM), suggesting potential antitumor activity .
Case Studies
- Apixaban Development : The compound is closely related to apixaban (BMS-562247), which has been extensively studied for its efficacy in preventing venous thromboembolism and stroke in patients with atrial fibrillation. Clinical trials have established its safety profile and effectiveness compared to traditional anticoagulants .
- Antidiabetic Effects : Other derivatives within the pyrazolo[3,4-c]pyridine class have shown promising results in reducing blood glucose levels and enhancing insulin sensitivity in preclinical models . This suggests a broader therapeutic potential beyond anticoagulation.
Pharmacokinetics
Pharmacokinetic studies indicate that methyl 1-(4-methoxyphenyl)-7-oxo... possesses favorable absorption characteristics and metabolic stability. The compound demonstrates good oral bioavailability and a favorable half-life in vivo, making it suitable for further development as an oral anticoagulant .
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C26H26N4O5
- Molecular Weight : 474.5 g/mol
- IUPAC Name : Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
- CAS Number : 1074365-84-6
Structural Characteristics
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the methoxy group and the oxopiperidinyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Research
The primary application of methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is in pharmacological studies:
Anticoagulant Activity
This compound is recognized as an impurity related to Apixaban, a well-known anticoagulant. Research indicates that it may possess similar pharmacological properties due to structural similarities with Apixaban. Investigations into its anticoagulant effects could provide insights into the safety and efficacy profiles of Apixaban formulations.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrazolo-pyridine derivatives demonstrated that modifications in the methoxy and piperidinyl groups significantly altered anticoagulant activity. This highlights the importance of this compound as a lead compound for further optimization in anticoagulant drug design .
Synthetic Pathways
The synthesis of this compound has been explored in various studies. Key synthetic routes include:
- Condensation Reactions : Utilizing starting materials such as 4-methoxyphenol and appropriate piperidinyl precursors.
- Cyclization Techniques : Employing cyclization reactions to form the pyrazolo-pyridine core structure.
These synthetic approaches are crucial for producing analogs with improved efficacy and reduced side effects.
Drug Formulation Studies
The compound's role as an impurity in drug formulations necessitates thorough investigation into its stability and compatibility with other excipients. Understanding how this compound interacts within formulations can inform best practices for pharmaceutical manufacturing.
Eigenschaften
IUPAC Name |
methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSYYKSFUFOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074365-84-6 |
Source
|
Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.